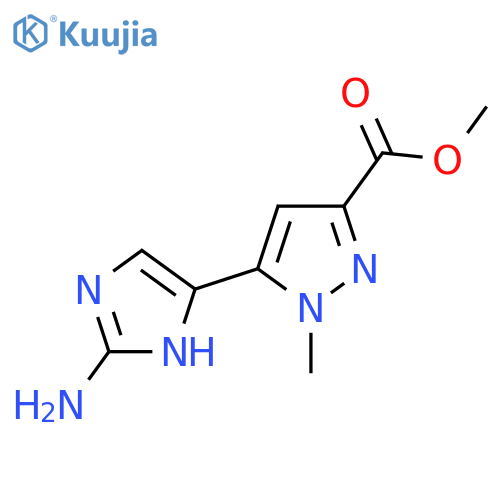Cas no 2228970-30-5 (methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate)

2228970-30-5 structure
商品名:methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate
- 2228970-30-5
- EN300-1786894
-
- インチ: 1S/C9H11N5O2/c1-14-7(6-4-11-9(10)12-6)3-5(13-14)8(15)16-2/h3-4H,1-2H3,(H3,10,11,12)
- InChIKey: WHPCZHDISKUVPP-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=C(C2=CN=C(N)N2)N(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 221.09127461g/mol
- どういたいしつりょう: 221.09127461g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786894-10.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 10g |
$7927.0 | 2023-06-02 | ||
| Enamine | EN300-1786894-0.5g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 0.5g |
$1770.0 | 2023-09-19 | ||
| Enamine | EN300-1786894-5.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 5g |
$5345.0 | 2023-06-02 | ||
| Enamine | EN300-1786894-10g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 10g |
$7927.0 | 2023-09-19 | ||
| Enamine | EN300-1786894-0.1g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 0.1g |
$1623.0 | 2023-09-19 | ||
| Enamine | EN300-1786894-1.0g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 1g |
$1844.0 | 2023-06-02 | ||
| Enamine | EN300-1786894-2.5g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 2.5g |
$3611.0 | 2023-09-19 | ||
| Enamine | EN300-1786894-0.25g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 0.25g |
$1696.0 | 2023-09-19 | ||
| Enamine | EN300-1786894-5g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 5g |
$5345.0 | 2023-09-19 | ||
| Enamine | EN300-1786894-1g |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2228970-30-5 | 1g |
$1844.0 | 2023-09-19 |
methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
2228970-30-5 (methyl 5-(2-amino-1H-imidazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
